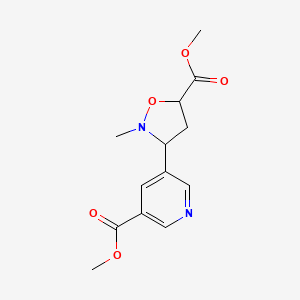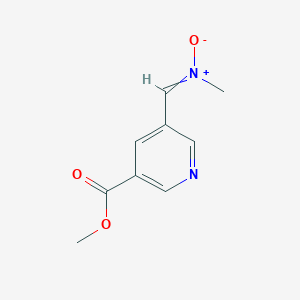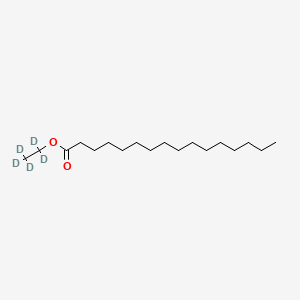
パミチン酸エチル-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl Palmitate-d5 is a labeled fatty acid found in Amaranth oil . It is an organic compound with the chemical formula C18H36O2 . It is a colorless solid with a wax-like odor . It is the ethyl ester of palmitic acid and has a role as a plant metabolite . It is used as a hair- and skin-conditioning agent .
Molecular Structure Analysis
The molecular formula of Ethyl Palmitate-d5 is C18H36O2 . The IUPAC name is 1,1,2,2,2-pentadeuterioethyl hexadecanoate . The InChI is InChI=1S/C18H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18 (19)20-4-2/h3-17H2,1-2H3/i2D3,4D2 .Physical And Chemical Properties Analysis
Ethyl Palmitate-d5 is insoluble in water but soluble in ethyl ether . It is stable under normal conditions, but under strong acid or strong alkali conditions, it can be easily hydrolyzed . The molecular weight is 289.5 g/mol .科学的研究の応用
分析毒性学
パミチン酸エチル-d5は、分析毒性学の分野で使用されます。 特に、慢性的なエタノール飲酒行動の判定に有用です . 毛髪試験協会(SOHT)は、パミチン酸エチル(EtP)の毛髪レベルは、エタノール飲酒行動を推定するために使用できると推奨しています . これは、4つの主要な脂肪酸エチルエステルの組み合わせ測定の代替手段です .
ガスクロマトグラフィー質量分析法(GC-MS)アッセイ
This compoundは、ガスクロマトグラフィー質量分析法(GC-MS)アッセイで使用されます。 ある研究では、毛髪からEtPを抽出するための固相マイクロ抽出(SPME)条件が、応答表面解析を用いて最適化されました . PDMS-DVB(65μm)ファイバーを使用した最適化されたHS-SPME条件は、前吸着時間6分、抽出時間60分、インキュベーション温度94℃でした .
エタノール消費の生化学マーカー
This compoundは、エタノール消費の生化学マーカーとして役立ちます。 これは、従来の生化学マーカーと比較して、検出ウィンドウが長く、特異性が高いという利点があります .
法医学的応用
個人の飲酒行動に関する知識は、臨床的および法医学的文脈において、特に肝硬変、交通事故、暴力による死亡、臓器移植、および子の監護権に関する事件において役立ちます . This compoundは、エタノール飲酒行動を評価するためのより特異的な代替手段を提供することができます。
合成
This compoundは、さまざまな化学反応の合成に使用されます . その分子式はCH3(CH2)14COOC2H5です
Safety and Hazards
生化学分析
Cellular Effects
Its parent compound, palmitate, has been shown to induce endoplasmic reticulum (ER) stress and autophagy in hypothalamic cells . It’s worth noting that these effects may not directly translate to Ethyl Palmitate-d5 due to the presence of the deuterium atoms .
Molecular Mechanism
Its parent compound, palmitate, has been shown to induce ER stress presumably by shift in membrane architecture, leading to impaired synthesis of triglycerides and enhanced production of ceramides and cholesterol
Temporal Effects in Laboratory Settings
Ethyl Palmitate-d5 has been shown to alter the release behaviors of volatile compounds in solution, increasing their olfactory detection thresholds (ODTs), and reducing the equilibrium headspace concentrations . This suggests that Ethyl Palmitate-d5 may have temporal effects on cellular function in laboratory settings.
Dosage Effects in Animal Models
There is currently no available literature on the dosage effects of Ethyl Palmitate-d5 in animal models. Its parent compound, ethyl palmitate, has been shown to have anti-inflammatory activity in different experimental rat models .
Metabolic Pathways
Ethyl Palmitate-d5 is likely involved in similar metabolic pathways as its parent compound, palmitate. Palmitate is known to be involved in various metabolic pathways, including those related to lipid metabolism . The specific metabolic pathways of Ethyl Palmitate-d5 have not been well-studied.
Subcellular Localization
Lipid modifications, such as those present in Ethyl Palmitate-d5, often play a role in protein targeting and localization .
特性
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl hexadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h3-17H2,1-2H3/i2D3,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRNKXNNONJFQO-PVGOWFQYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



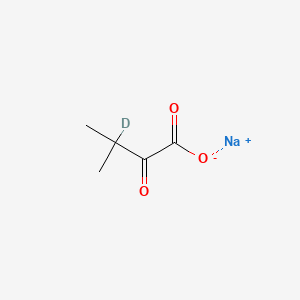
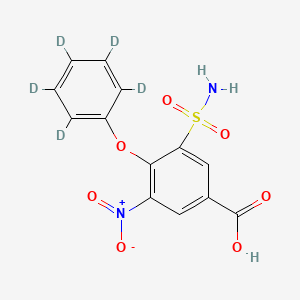

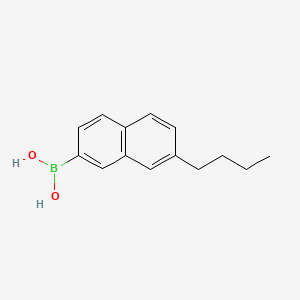


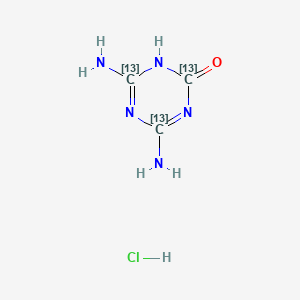
![methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate](/img/structure/B565215.png)
![Methyl 5-[(2R,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate](/img/structure/B565216.png)
